
1,2,4-Cyclopentanetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Cyclopentanetrione (CPT) is a cyclic diketone that has gained significant attention in the scientific community due to its unique chemical and physical properties. CPT is a yellow crystalline solid that is highly soluble in water and has a melting point of 173-175°C. CPT is a versatile compound that has been used in a variety of applications, including in the synthesis of organic compounds, as a reagent in chemical reactions, and as a precursor for the production of pharmaceuticals.
Mécanisme D'action
1,2,4-Cyclopentanetrione has been shown to have a unique mechanism of action, which involves the formation of a stable enolate intermediate. The enolate intermediate can then undergo a variety of reactions, including nucleophilic addition, electrophilic substitution, and oxidation. This mechanism of action has been used to explain the reactivity of 1,2,4-Cyclopentanetrione in a variety of chemical reactions.
Biochemical and Physiological Effects:
1,2,4-Cyclopentanetrione has been shown to have a variety of biochemical and physiological effects. 1,2,4-Cyclopentanetrione has been shown to inhibit the activity of tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. 1,2,4-Cyclopentanetrione has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Cyclopentanetrione has several advantages and limitations for use in laboratory experiments. One advantage of 1,2,4-Cyclopentanetrione is its high solubility in water, which makes it easy to handle and use in aqueous reactions. However, 1,2,4-Cyclopentanetrione is also highly reactive and can undergo a variety of reactions, which can make it difficult to control the outcome of a reaction. Additionally, 1,2,4-Cyclopentanetrione is sensitive to light and air, which can limit its shelf life.
Orientations Futures
There are several future directions for research on 1,2,4-Cyclopentanetrione. One potential area of research is the development of new synthetic methods for the production of 1,2,4-Cyclopentanetrione and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,2,4-Cyclopentanetrione and its derivatives, particularly in the treatment of oxidative stress-related diseases. Finally, the development of new methods for the characterization of 1,2,4-Cyclopentanetrione and its derivatives may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1,2,4-Cyclopentanetrione can be achieved through several methods, including the oxidation of cyclopentadiene using potassium permanganate or hydrogen peroxide, and the reaction of cyclopentanone with acetic anhydride in the presence of sulfuric acid. However, the most commonly used method for the synthesis of 1,2,4-Cyclopentanetrione is the reaction of cyclopentanone with hydrogen peroxide in the presence of a catalytic amount of acetic acid.
Applications De Recherche Scientifique
1,2,4-Cyclopentanetrione has been extensively studied for its potential applications in the field of organic synthesis. 1,2,4-Cyclopentanetrione has been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles, pyridines, and quinolines. 1,2,4-Cyclopentanetrione has also been used as a precursor for the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Propriétés
Numéro CAS |
15849-14-6 |
|---|---|
Nom du produit |
1,2,4-Cyclopentanetrione |
Formule moléculaire |
C5H4O3 |
Poids moléculaire |
112.08 g/mol |
Nom IUPAC |
cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-4(7)5(8)2-3/h1-2H2 |
Clé InChI |
PLIKDTHMOISVIW-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC(=O)C1=O |
SMILES canonique |
C1C(=O)CC(=O)C1=O |
Autres numéros CAS |
15849-14-6 |
Synonymes |
1,2,4-Cyclopentanetrione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



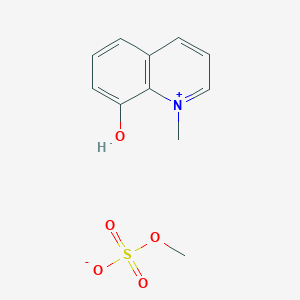

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
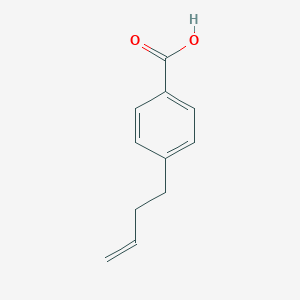
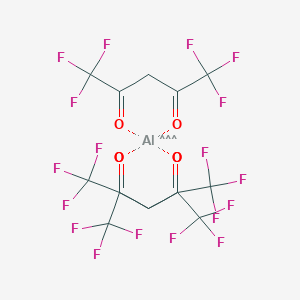
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
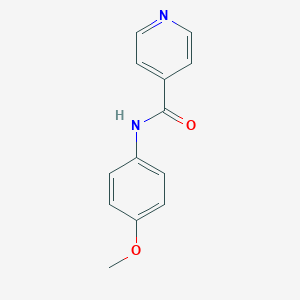
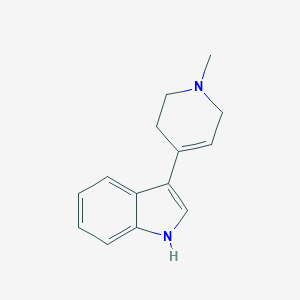
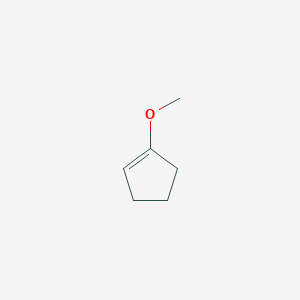
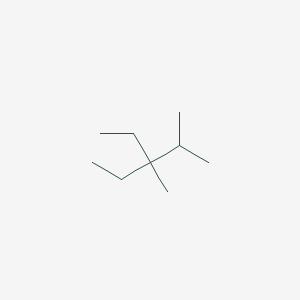
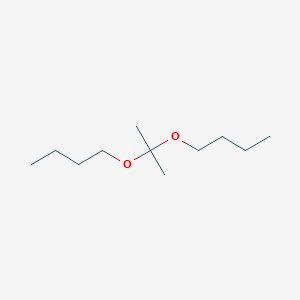
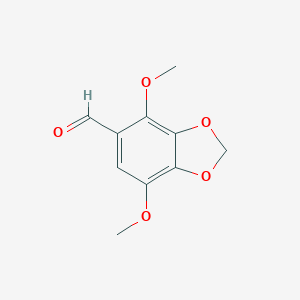

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)